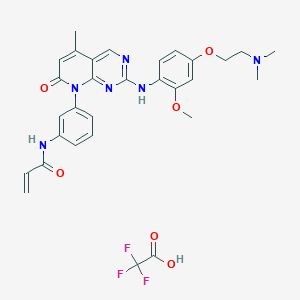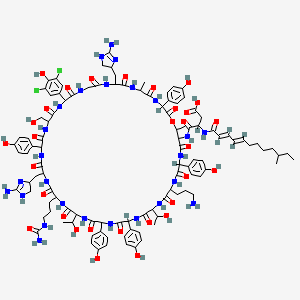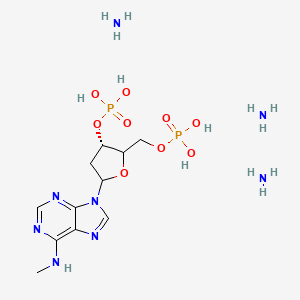
Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)-
説明
Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- is a specialized organosilicon compound. It belongs to the class of cyclotrisiloxanes, which are cyclic compounds containing silicon and oxygen atoms. This compound is characterized by its unique structure, which includes multiple 1-methylpropoxy groups attached to the silicon atoms. Cyclotrisiloxanes are known for their applications in various fields due to their stability and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- typically involves the ring-opening polymerization of cyclotrisiloxanes. This process can be initiated by water in the presence of strong organic base catalysts such as amidines, guanidines, phosphazene bases, and proazaphosphatrane . The reaction conditions are carefully controlled to achieve the desired molecular weight and narrow polydispersity.
Industrial Production Methods
In industrial settings, the production of cyclotrisiloxanes often involves the hydrolysis and polycondensation of dichlorosilanes or dialkoxysilanes. The ring-opening polymerization of cyclotrisiloxanes is also employed, using acidic species as catalysts or hydroxide salts as initiators . The choice of catalysts and reaction conditions is crucial to minimize side reactions and achieve high yields.
化学反応の分析
Types of Reactions
Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane bonds.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve organolithium or Grignard reagents.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced organosilicon materials.
Biology: The compound is utilized in the development of biocompatible materials and drug delivery systems.
Medicine: It is explored for its potential in creating medical implants and prosthetics due to its stability and biocompatibility.
作用機序
The mechanism of action of cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- involves its interaction with various molecular targets. The compound can form stable siloxane bonds, which contribute to its stability and versatility. The pathways involved in its reactions include the activation of water in the initiation reaction and the activation of terminal silanols in the propagation reaction .
類似化合物との比較
Similar Compounds
- Hexamethylcyclotrisiloxane
- 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane
- 1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane
- 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane
Uniqueness
Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- is unique due to its multiple 1-methylpropoxy groups, which enhance its reactivity and versatility compared to other cyclotrisiloxanes. This structural feature allows for the formation of more complex and functionalized organosilicon compounds .
特性
IUPAC Name |
tributan-2-yl [2,4,4,6,6-penta(butan-2-yloxy)-1,3,5,2,4,6-trioxatrisilinan-2-yl] silicate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H72O12Si4/c1-17-25(9)33-45(34-26(10)18-2,35-27(11)19-3)41-48(40-32(16)24-8)43-46(36-28(12)20-4,37-29(13)21-5)42-47(44-48,38-30(14)22-6)39-31(15)23-7/h25-32H,17-24H2,1-16H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVIDEYDHZFSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)O[Si]1(O[Si](O[Si](O1)(OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)(OC(C)CC)OC(C)CC)OC(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H72O12Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50887767 | |
| Record name | Cyclotrisiloxane, 2,2,4,4,6-pentakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50887767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
761.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70969-51-6 | |
| Record name | 2,2,4,4,6-Pentakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]cyclotrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70969-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclotrisiloxane, 2,2,4,4,6-pentakis(1-methylpropoxy)-6-((tris(1-methylpropoxy)silyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070969516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotrisiloxane, 2,2,4,4,6-pentakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclotrisiloxane, 2,2,4,4,6-pentakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50887767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4,6-Dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxamide](/img/structure/B8117650.png)
![Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B8117660.png)






![6-[2-(4-imidazolyl)ethylamino]-N-(4-trifluoromethylphenyl)-heptanecarboxamide](/img/structure/B8117719.png)


![(2R,4R)-N-Tert-butoxycarbonyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B8117752.png)

